An In-depth Technical Guide to 1-Benzylpiperidin-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 1-Benzylpiperidin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
1-Benzylpiperidin-2-one is a substituted lactam that serves as a valuable building block in organic synthesis. Its structure, comprising a piperidin-2-one core with a benzyl group attached to the nitrogen atom, makes it a precursor for a variety of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental methodologies associated with 1-Benzylpiperidin-2-one, intended for use by researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
1-Benzylpiperidin-2-one is characterized by a six-membered piperidin-2-one ring, which is a cyclic amide or lactam. A benzyl group is attached to the nitrogen atom of this ring. The systematic IUPAC name for this compound is 1-benzylpiperidin-2-one.[1][2]
Key structural identifiers for 1-Benzylpiperidin-2-one are summarized in the table below:
| Identifier | Value |
| IUPAC Name | 1-benzylpiperidin-2-one[1][2] |
| CAS Number | 4783-65-7[1][2] |
| Molecular Formula | C₁₂H₁₅NO[1][2] |
| SMILES | C1CCN(C(=O)C1)CC2=CC=CC=C2[2] |
| InChI | InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2[2] |
| InChIKey | MLEGMEBCXGDFQT-UHFFFAOYSA-N[2] |
The following diagram illustrates the logical relationship between the core structures and the final compound.
Physicochemical Properties
The physicochemical properties of 1-Benzylpiperidin-2-one are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in the table below.
| Property | Value |
| Molecular Weight | 189.25 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 116-118 °C |
| Boiling Point | 147 °C at 0.125 mmHg |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.553 |
| Flash Point | >230 °F (>110 °C) |
| Topological Polar Surface Area | 20.3 Ų[2] |
| XLogP3 | 1.6[2] |
Experimental Protocols
Synthesis of 1-Benzylpiperidin-2-one
A common method for the synthesis of 1-Benzylpiperidin-2-one is the N-alkylation of 2-piperidone with a benzyl halide, such as benzyl bromide, in the presence of a base.
Materials:
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2-Piperidone
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Benzyl bromide
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Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
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N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 2-piperidone (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 65 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Quench the filtrate with ice water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 1-Benzylpiperidin-2-one.
The following diagram outlines the general workflow for the synthesis and purification of 1-Benzylpiperidin-2-one.
Analytical Characterization
The identity and purity of 1-Benzylpiperidin-2-one are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides characteristic signals for the benzyl and piperidinone protons. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (-CH₂-) show a singlet at approximately δ 4.6 ppm. The protons of the piperidinone ring appear as multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon of the lactam at around δ 170 ppm. The carbons of the phenyl ring appear in the aromatic region (δ 127-137 ppm), while the benzylic carbon and the carbons of the piperidinone ring are observed in the aliphatic region.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for confirming the molecular weight and assessing the purity of 1-Benzylpiperidin-2-one. The mass spectrum will show the molecular ion peak (M⁺) at m/z 189. The fragmentation pattern is also characteristic, with a prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺), which is a common fragment for benzyl-containing compounds.[3][4]
Infrared (IR) Spectroscopy: The IR spectrum of 1-Benzylpiperidin-2-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam, typically observed in the region of 1640-1680 cm⁻¹. Other significant absorptions include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Safety and Handling
1-Benzylpiperidin-2-one is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Hazard Statements:
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H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of soap and water.
Store in a well-ventilated place. Keep the container tightly closed.
Applications in Research and Development
1-Benzylpiperidin-2-one is a key intermediate in the synthesis of various biologically active molecules. The piperidine and piperidinone scaffolds are prevalent in many pharmaceuticals. The benzyl group can serve as a protecting group for the nitrogen atom or as a key pharmacophoric element. Its derivatives have been investigated for a range of therapeutic applications, including as potential agents for neurological disorders.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of 1-Benzylpiperidin-2-one. The information presented is intended to support researchers and professionals in the effective and safe use of this compound in their scientific endeavors. The well-defined structure and reactivity of 1-Benzylpiperidin-2-one make it a versatile tool in the design and synthesis of novel chemical entities with potential therapeutic applications.
